Superior Early Sporogonic Stage Inhibition vs. Closest Antimalarial Analogs MMV006429 and MMV000642
In a head-to-head in vitro assay against P. berghei early sporogonic stages (ookinete development), MMV000662 achieved complete inhibition (100% OD inhibition at 10 µM), outperforming the structurally related analogs MMV006429 (94.1% inhibition) and MMV000642 (80.8% inhibition) [1]. This near-quantitative blockade of ookinete development is critical for transmission-blocking strategies. The IC50 of MMV000662 against early sporogonic stages was 30.8 µM [95% CI: 28.5–33.8], compared to 39.8 µM for MMV006429 and 34.1 µM for MMV000642 [1].
| Evidence Dimension | Ookinete development inhibition (% OD inhibition at 10 µM) and early sporogonic stage IC50 |
|---|---|
| Target Compound Data | 100% OD inhibition at 10 µM; IC50 = 30.8 µM [95% CI: 28.5–33.8] |
| Comparator Or Baseline | MMV006429: 94.1% OD inhibition, IC50 = 39.8 µM; MMV000642: 80.8% OD inhibition, IC50 = 34.1 µM |
| Quantified Difference | MMV000662 IC50 is 22.6% lower (more potent) than MMV006429 and 9.7% lower than MMV000642; OD inhibition advantage of 5.9 and 19.2 percentage points respectively |
| Conditions | P. berghei CTRP.GFP strain; in vitro assay simulating mosquito midgut conditions; 10 µM compound concentration for OD assay |
Why This Matters
For procurement decisions in malaria transmission-blocking research, MMV000662 offers the highest ookinete-stage inhibition among its closest chemotype analogs, making it the preferred choice for sporogonic-stage studies where complete blockade is required.
- [1] Table 5. In: In vitro Multistage Malaria Transmission Blocking Activity of Selected Malaria Box Compounds. Drug Design, Development and Therapy 2020, 14, 1593–1607. View Source
